![molecular formula C22H17Cl2N5O3S2 B2524014 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313405-10-6](/img/structure/B2524014.png)
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C22H17Cl2N5O3S2 and its molecular weight is 534.43. The purity is usually 95%.
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Biological Activity
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural features:
- A benzamide backbone.
- Sulfamoyl and cyanoethyl substituents.
- A thiazole ring substituted with a dichlorophenyl group.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfamoyl group may interact with various enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have shown inhibitory effects on histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival .
- Antitumor Activity : Preliminary studies indicate that derivatives of benzamide can exhibit significant antitumor properties. This is often linked to their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo .
- Cytotoxicity : The compound's cytotoxic effects have been evaluated in various cancer cell lines. For example, related compounds have demonstrated IC50 values in the micromolar range against HepG2 liver cancer cells, indicating potential for further development as an anticancer agent .
Biological Activity Data
Activity | IC50 Value (μM) | Cell Line | Reference |
---|---|---|---|
Antitumor Activity | 1.30 | HepG2 | |
HDAC Inhibition | 95.48 | HDAC3 | |
Cytotoxicity | Varies | Various Cancer Lines |
Case Studies
Several studies have focused on the biological activity of similar compounds, providing insights into the potential efficacy of this compound:
- Study on HDAC Inhibitors : A study highlighted the effectiveness of benzamide derivatives as HDAC inhibitors, showing that modifications to the sulfamoyl group can enhance selectivity and potency against specific HDAC isoforms .
- Antitumor Efficacy in Xenograft Models : In vivo studies using xenograft models demonstrated that compounds structurally related to this compound could significantly inhibit tumor growth (TGI = 48.89%) compared to control treatments .
- Cytotoxicity Assessments : In vitro cytotoxicity assays have shown that related compounds exhibit low toxicity at therapeutic concentrations while effectively inhibiting cancer cell proliferation .
Scientific Research Applications
Antimicrobial Activities
Recent studies have demonstrated that compounds similar to 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For example, related compounds have been tested against various cancer cell lines, including breast cancer (MCF7) and prostate cancer cells. The results indicated that certain derivatives possess IC50 values in the low micromolar range, suggesting effective inhibition of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Pesticidal Activity
This compound has potential applications in agriculture as a pesticide. Its structural components are conducive to developing agents that can effectively control pest populations while minimizing environmental impact. The thiazole ring is known for its ability to interfere with insect neurotransmitter systems, providing a target for designing selective insecticides .
Polymer Chemistry
In material science, the compound can be utilized in the synthesis of novel polymers. The sulfamoyl group enhances the solubility and processability of polymers derived from this compound. Additionally, incorporating thiazole moieties into polymer matrices can improve thermal stability and mechanical properties, making these materials suitable for various industrial applications .
Case Studies
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N5O3S2/c23-16-5-8-19(24)18(13-16)20-14-33-22(27-20)28-21(30)15-3-6-17(7-4-15)34(31,32)29(11-1-9-25)12-2-10-26/h3-8,13-14H,1-2,11-12H2,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLWYQFQELNLGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl)S(=O)(=O)N(CCC#N)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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